

# Application Notes and Protocols for SK-J003-1n In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SK-J003-1n**, also known as JSKN003, is a novel, biparatopic antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2).[1][2] It is comprised of a humanized anti-HER2 bispecific antibody, KN026, conjugated to a topoisomerase I inhibitor payload.[1][2] The antibody component of **SK-J003-1n** uniquely targets two distinct extracellular domains of HER2 (domains II and IV), leading to enhanced binding and internalization.[1] This targeted delivery of a potent cytotoxic agent makes **SK-J003-1n** a promising therapeutic candidate for HER2-expressing solid tumors.[3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models.[3][4][5]

These application notes provide an overview of the in vitro assays relevant to the study of **SK-J003-1n**, including detailed protocols for cell viability, antibody internalization, and bystander effect assays.

### **Mechanism of Action**

**SK-J003-1n** exerts its anti-tumor effect through a multi-step process. The bispecific antibody component binds with high affinity to the HER2 receptor on the surface of cancer cells.[1][2] This binding triggers the internalization of the ADC-HER2 complex into the cell.[2][3] Once inside the cell, the cytotoxic payload, a topoisomerase I inhibitor, is released.[6] This payload inhibits the function of topoisomerase I, an enzyme essential for DNA replication and repair,



leading to DNA damage and ultimately, apoptosis of the cancer cell.[7] Furthermore, **SK-J003-1n** has been shown to block downstream HER2 signaling pathways, contributing to its anti-proliferative effects.[4]



Click to download full resolution via product page

Caption: Mechanism of action of SK-J003-1n.

# Data Presentation In Vitro Cytotoxicity of SK-J003-1n

The cytotoxic activity of **SK-J003-1n** has been evaluated against a panel of human cancer cell lines with varying levels of HER2 expression. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type       | HER2 Expression | IC50 (μg/mL)                                                  |
|-----------|-------------------|-----------------|---------------------------------------------------------------|
| NCI-N87   | Gastric Carcinoma | High            | 0.1387[8]                                                     |
| BT474     | Breast Carcinoma  | High            | 0.1720[8]                                                     |
| BxPC-3    | Pancreatic Cancer | Low             | Limited activity at suprapharmacological concentrations[4][8] |

# **Experimental Protocols**



## **Cell Viability (MTT) Assay**

This protocol is designed to assess the cytotoxic effect of **SK-J003-1n** on HER2-positive cancer cell lines.

#### Materials:

- HER2-positive cancer cell lines (e.g., NCI-N87, BT474)
- Complete growth medium (specific to the cell line)
- SK-J003-1n
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- · Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of SK-J003-1n in complete growth medium.
- Remove the medium from the wells and add 100 μL of the **SK-J003-1n** dilutions to the respective wells. Include vehicle-treated and untreated control wells.
- Incubate the plate for 72 hours.
- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.

## Methodological & Application





- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]





Click to download full resolution via product page

Caption: Workflow for the cell viability (MTT) assay.



## **Antibody Internalization Assay**

This assay measures the internalization of **SK-J003-1n** into HER2-positive cells.

#### Materials:

- HER2-positive cancer cell lines (e.g., NCI-N87)
- SK-J003-1n
- Fluorescently labeled secondary antibody against the primary antibody of SK-J003-1n
- · Flow cytometer
- Cell culture plates

#### Procedure:

- Seed cells in a culture plate and allow them to adhere overnight.
- Treat the cells with **SK-J003-1n** at a predetermined concentration and incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C.
- At each time point, wash the cells with cold PBS to remove unbound antibody.
- For measuring surface-bound antibody, keep the cells on ice and stain with a fluorescently labeled secondary antibody.
- To measure internalized antibody, first, block the surface-bound primary antibody with an unlabeled secondary antibody. Then, fix and permeabilize the cells, followed by staining with the fluorescently labeled secondary antibody.
- Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of surface-bound and internalized SK-J003-1n.





Click to download full resolution via product page

**Caption:** Workflow for the antibody internalization assay.

# **Bystander Killing Effect Assay**

This assay evaluates the ability of **SK-J003-1n** to kill neighboring HER2-negative cells.[4]



#### Materials:

- HER2-positive cancer cell line (e.g., NCI-N87), labeled with a fluorescent marker (e.g., GFP)
- HER2-negative cancer cell line (e.g., MDA-MB-468), unlabeled
- SK-J003-1n
- Co-culture compatible medium
- Multi-well plates
- Fluorescence microscope or flow cytometer

#### Procedure:

- Seed a co-culture of HER2-positive (GFP-labeled) and HER2-negative cells at a defined ratio in a multi-well plate.
- Allow the cells to adhere and grow for 24 hours.
- Treat the co-culture with various concentrations of **SK-J003-1n**.
- Incubate for a period that allows for the cytotoxic effects to manifest (e.g., 72-96 hours).
- Assess the viability of both cell populations. This can be done by:
  - Fluorescence Microscopy: Visually inspect the reduction in both GFP-positive and unlabeled cells.
  - Flow Cytometry: Use the GFP signal to distinguish the two populations and a viability dye (e.g., Propidium Iodide) to quantify cell death in each.
- Compare the viability of the HER2-negative cells in the co-culture treated with **SK-J003-1n** to that of a HER2-negative monoculture treated with the same concentrations of the ADC. An increase in cell death in the co-culture indicates a bystander effect.





Click to download full resolution via product page

Caption: Workflow for the bystander killing effect assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. JSKN003, A NOVEL BIPARATOPIC ANTI-HER2 ANTIBODY-DRUG CONJUGATE, EXHIBITS POTENT ANTITUMOR EFFICACY PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuickresearch.com [kuickresearch.com]
- 4. A biparatopic HER2-targeting ADC constructed via site-specific glycan conjugation exhibits superior stability, safety, and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alphamab Oncology Announces the First Patient Dosed in the Phase I Trial of Anti-HER2 bispecific ADC JSKN003 [prnewswire.com]
- 6. Alphamab Oncology Announces Biparatopic HER2-targeting ADC JSKN003 Received Approval to Initiate a Phase III Clinical Study for Colorectal Cancer-Alphamab Oncology [alphamabonc.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SK-J003-1n In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561560#sk-j003-1n-in-vitro-assay-guide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com